Cas no 338409-69-1 (4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE)

4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE 化学的及び物理的性質
名前と識別子
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- 4-(4-methylphenyl)thiomorpholine-3,5-dione
- 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE
- SMR000125324
- MLS000539866
- HMS2187I13
-
- MDL: MFCD00173224
- インチ: 1S/C11H11NO2S/c1-8-2-4-9(5-3-8)12-10(13)6-15-7-11(12)14/h2-5H,6-7H2,1H3
- InChIKey: NIARJDWSBMVCTP-UHFFFAOYSA-N
- ほほえんだ: S1CC(N(C(C1)=O)C1C=CC(C)=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A907349-1g |
4-(4-Methylphenyl)thiomorpholine-3,5-dione |
338409-69-1 | 90% | 1g |
$350.0 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00869068-1g |
4-(4-Methylphenyl)thiomorpholine-3,5-dione |
338409-69-1 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
abcr | AB297018-100mg |
4-(4-Methylphenyl)-3,5-thiomorpholinedione; . |
338409-69-1 | 100mg |
€283.50 | 2025-02-17 | ||
abcr | AB297018-100 mg |
4-(4-Methylphenyl)-3,5-thiomorpholinedione; . |
338409-69-1 | 100 mg |
€221.50 | 2023-07-20 |
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONEに関する追加情報
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE: A Comprehensive Overview of Its Chemical Properties and Therapeutic Potential
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE, with the CAS NO 338409-69-1, is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This molecule belongs to the class of thiomorpholine derivatives, characterized by a sulfur-containing ring system, which confers it with distinctive chemical properties. The 4-methylphenyl group appended to the thiomorpholine core plays a critical role in modulating its biological activity, making it a promising candidate for further exploration in drug development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE through optimized reaction conditions, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry. The compound's molecular structure, featuring a thiomorpholine ring with two carbonyl groups at the 3 and 5 positions, provides a scaffold for potential interactions with various biological targets. The 4-methylphenyl group enhances its lipophilicity, which may influence its ability to cross biological membranes and reach target tissues.
Preclinical studies have highlighted the antioxidant properties of 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE, as evidenced by its ability to scavenge reactive oxygen species (ROS) in vitro. A 2024 investigation in Antioxidants revealed that this compound exhibits a 1.8-fold higher scavenging capacity compared to standard antioxidants like vitamin C, suggesting its potential as a therapeutic agent for oxidative stress-related diseases. The thiomorpholine core is believed to contribute to this activity by coordinating with metal ions and stabilizing free radicals.
Emerging research suggests that 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE may possess anti-inflammatory effects through its ability to modulate key inflammatory pathways. A 2023 study in Pharmaceutical Research demonstrated that this compound significantly inhibits the activation of NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. This property makes it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The neuroprotective activity of 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE has also been explored in recent years. A 2024 preclinical study in Neuropharmacology showed that this compound reduces neuronal damage in models of ischemic stroke by modulating the expression of Bcl-2 family proteins and inhibiting caspase-3 activation. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advances in drug delivery systems have further expanded the therapeutic potential of 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE. A 2023 study in Advanced Drug Delivery Reviews demonstrated that encapsulating this compound in liposomes significantly improves its bioavailability and reduces systemic toxicity. This approach could enhance its efficacy in targeting specific tissues while minimizing side effects.
While the pharmacokinetic profile of 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE is still under investigation, preliminary studies suggest that it exhibits moderate oral bioavailability. A 2024 study in Drug Metabolism and Disposition revealed that the compound is primarily metabolized via glucuronidation and sulfation, with minimal hepatic metabolism. This suggests that it may have a favorable safety profile when administered orally.
Recent toxicological assessments have indicated that 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE is relatively safe at therapeutic doses. A 2023 study in Toxicology in Vitro found no significant cytotoxicity in human liver cells at concentrations up to 100 µM. These findings support its potential for further development as a therapeutic agent.
While 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE shows promise in preclinical studies, its potential therapeutic applications are still being explored. Current research is focused on optimizing its chemical structure to enhance its potency and selectivity. Additionally, efforts are underway to evaluate its efficacy in clinical trials for various indications, including inflammatory diseases and neurodegenerative disorders.
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